tert-Butyl (2-amino-4-fluorophenyl)carbamate
Overview
Description
tert-Butyl (2-amino-4-fluorophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly for amines. The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Compounds with similar structures are known to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds are known to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
Tert-Butyl (2-amino-4-fluorophenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways they are involved in. For example, it may interact with proteases, leading to the inhibition of protein degradation processes . Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses . Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . This can result in changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation . For instance, it may inhibit proteases by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions can lead to changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at room temperature, but its stability may decrease over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses . It is crucial to determine the appropriate dosage to avoid potential toxicity in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in amino acid metabolism, resulting in altered levels of specific amino acids . These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components . The distribution of this compound can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-4-fluorophenyl)carbamate typically involves the reaction of 2-amino-4-fluoroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-amino-4-fluoroaniline+tert-butyl chloroformate→tert-Butyl (2-amino-4-fluorophenyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common solvents used in the industrial production include dichloromethane or tetrahydrofuran, which help in dissolving the reactants and facilitating the reaction.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: tert-Butyl (2-amino-4-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, where the carbamate group acts as a protecting group for the amine.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Triethylamine: Used as a base in the initial synthesis.
Dichloromethane: Common solvent for the reactions.
Major Products Formed
Deprotected Amine: Formed after the removal of the tert-butyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (2-amino-4-fluorophenyl)carbamate is widely used as a protecting group for amines. This allows chemists to perform various reactions on other parts of the molecule without affecting the amine group. It is particularly useful in the synthesis of complex molecules such as peptides and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, this compound is used in the synthesis of drug candidates. The protecting group strategy helps in the selective modification of molecules, which is crucial in the development of new drugs. It also finds applications in the synthesis of enzyme inhibitors and receptor ligands.
Industry
In the chemical industry, this compound is used in the production of agrochemicals and specialty chemicals. Its role as a protecting group helps in the efficient synthesis of complex molecules required in these industries.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-fluorophenyl)carbamate
- tert-Butyl (2-fluorophenyl)carbamate
- tert-Butyl (4-aminophenyl)carbamate
Uniqueness
What sets tert-Butyl (2-amino-4-fluorophenyl)carbamate apart from similar compounds is the presence of both an amino group and a fluorine atom on the phenyl ring. This combination provides unique reactivity patterns, making it particularly useful in selective synthesis applications. The fluorine atom can participate in specific interactions, such as hydrogen bonding and dipole interactions, which can be exploited in drug design and other applications.
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKSOWUYKOORFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640708 | |
Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579474-47-8 | |
Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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